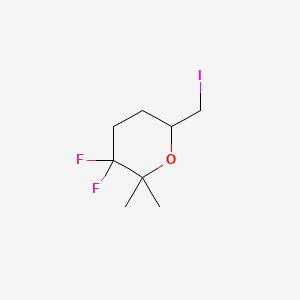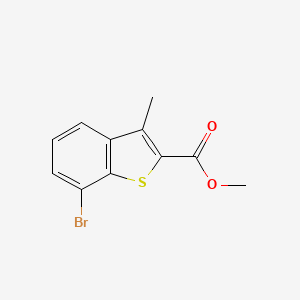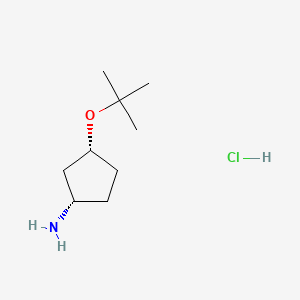![molecular formula C7H12O4S B13461991 {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Methanesulfonyl-2-oxabicyclo[211]hexan-1-yl}methanol is a chemical compound with a unique bicyclic structure This compound is characterized by the presence of a methanesulfonyl group and an oxabicyclohexane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the iodocyclization reaction of suitable precursors. This method allows for the formation of the oxabicyclohexane ring system. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound has a similar bicyclic structure but with a methyl group instead of a methanesulfonyl group.
{4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound features a methoxymethyl group, offering different chemical properties and reactivity.
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride: This compound has a similar core structure but with a methanesulfonyl chloride group, making it useful in different chemical reactions.
Uniqueness
The uniqueness of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol lies in its combination of the oxabicyclohexane ring system and the methanesulfonyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12O4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(4-methylsulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C7H12O4S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h8H,2-5H2,1H3 |
Clé InChI |
HPSBQXKKXJEMQW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C12CC(C1)(OC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


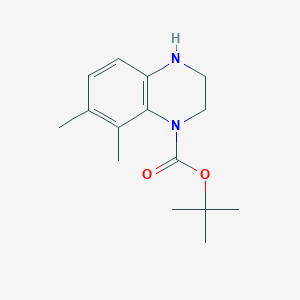
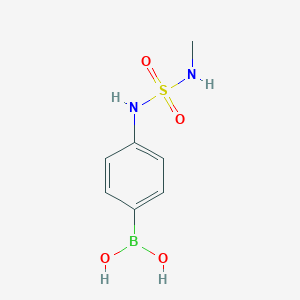
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
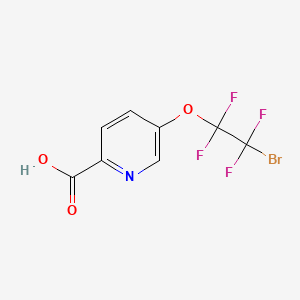
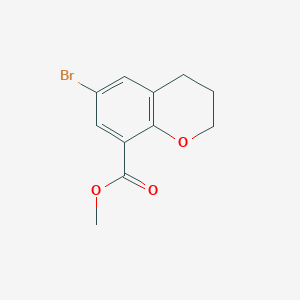
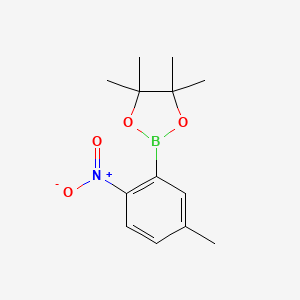

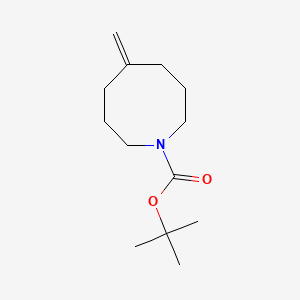
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

